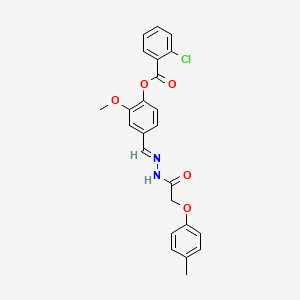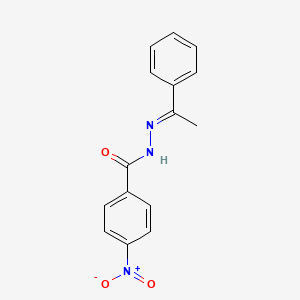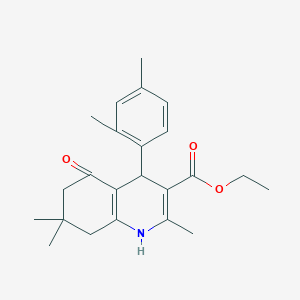![molecular formula C19H12N4O6 B11557831 6,7-dinitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11557831.png)
6,7-dinitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dinitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of nitro groups at positions 6 and 7, and a toluidino group at position 2 on the benzo[de]isoquinoline skeleton.
Preparation Methods
The synthesis of 6,7-dinitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable isoquinoline precursor to introduce nitro groups at the desired positions. This is followed by the introduction of the toluidino group through a substitution reaction. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and basic conditions for the substitution reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
6,7-dinitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The toluidino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,7-dinitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its aromatic structure and stability.
Mechanism of Action
The mechanism of action of 6,7-dinitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The toluidino group may also play a role in binding to specific receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
6,7-dinitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared with other isoquinoline derivatives, such as:
Quinoline: Similar in structure but lacks the nitro and toluidino groups.
Isoquinoline: The parent compound without any substitutions.
Chloroquine: A quinoline derivative used as an antimalarial drug. The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H12N4O6 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
2-(2-methylanilino)-6,7-dinitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H12N4O6/c1-10-4-2-3-5-13(10)20-21-18(24)11-6-8-14(22(26)27)17-15(23(28)29)9-7-12(16(11)17)19(21)25/h2-9,20H,1H3 |
InChI Key |
VUQBPQKBYLBKKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NN2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-Ethoxy-2-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11557751.png)
![2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11557755.png)
![O-{3-[(4-bromophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate](/img/structure/B11557756.png)
![4-(decyloxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11557757.png)
![(3E)-N-(4-chloro-2-methylphenyl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11557778.png)
![4-bromo-N'-{[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B11557784.png)

![N'-[(E)-(3-Nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11557791.png)

![N-[(1Z)-3-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11557794.png)
![1,1'-(4-Methylbenzene-1,3-diyl)bis{3-[3-(trifluoromethyl)phenyl]urea}](/img/structure/B11557801.png)

![2-(2-bromo-4-nitrophenoxy)-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11557810.png)
![3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]propan-1-one](/img/structure/B11557818.png)
